4-Methoxy-2-phenyl-1,5-benzothiazepine
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Overview
Description
4-Methoxy-2-phenyl-1,5-benzothiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and sulfur atoms, fused to a benzene ring. The presence of a methoxy group at the 4-position and a phenyl group at the 2-position further defines its structure. Benzothiazepines are known for their diverse biological activities and are used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-phenyl-1,5-benzothiazepine typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting Schiff base is then cyclized to form the benzothiazepine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-phenyl-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Scientific Research Applications
4-Methoxy-2-phenyl-1,5-benzothiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its enzyme inhibitory properties and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-Methoxy-2-phenyl-1,5-benzothiazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzothiazepine
- 1,3-Benzothiazepine
- 1,4-Benzothiazepine
- 1,5-Benzothiazepine (without methoxy or phenyl substituents)
Uniqueness
4-Methoxy-2-phenyl-1,5-benzothiazepine is unique due to the presence of the methoxy and phenyl groups, which confer specific chemical and biological properties. These substituents can enhance the compound’s bioactivity, solubility, and stability compared to other benzothiazepines .
Properties
CAS No. |
104505-69-3 |
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Molecular Formula |
C16H13NOS |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
4-methoxy-2-phenyl-1,5-benzothiazepine |
InChI |
InChI=1S/C16H13NOS/c1-18-16-11-15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)17-16/h2-11H,1H3 |
InChI Key |
VXOLHHXMOSVWDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2SC(=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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